2-(3,4-Dichlorophenyl)benzofuran

Physicochemical Characterization Solid-State Properties Isomeric Purity

In SAR studies, assuming functional interchangeability among dichlorophenyl isomers introduces critical experimental variability. 2-(3,4-Dichlorophenyl)benzofuran (CAS 65246-48-2) provides a precisely characterized 3,4-dichloro substitution pattern with distinct properties: - Defined melting point (107°C) vs. 2,5-dichloro isomer (118°C) for orthogonal identity verification - LogP ~4.9 (0.15 units above 3-chloro analog) for lipophilicity studies - Chlorine handles for Suzuki-Miyaura cross-coupling - 98% purity, solid form

Molecular Formula C14H8Cl2O
Molecular Weight 263.1 g/mol
CAS No. 65246-48-2
Cat. No. B3042700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)benzofuran
CAS65246-48-2
Molecular FormulaC14H8Cl2O
Molecular Weight263.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2O/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8H
InChIKeyLOUGXYWAJKJWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenyl)benzofuran: Physicochemical Profile


2-(3,4-Dichlorophenyl)benzofuran is a halogenated 2-arylbenzofuran derivative, distinguished by a 3,4-dichlorophenyl substituent at the C2 position of the benzofuran core. Its molecular formula is C14H8Cl2O, with a molecular weight of approximately 263.1 g/mol . The compound is a solid at room temperature, exhibiting a reported melting point of 107 °C (recrystallized from ethanol) . Key computed properties include a predicted density of 1.345 g/cm³ and a high LogP value (approx. 4.9), indicating significant lipophilicity . These physicochemical characteristics serve as the foundational baseline for its selection and handling in research settings.

Identity check

Distinct melting point supports isomeric identity verification

Lipophilicity

Reported LogP ~4.9 indicates high lipophilicity for permeability studies

Procurement

Research-grade purity specification (≥98%) available from multiple vendors

2-(3,4-Dichlorophenyl)benzofuran: Substitution Risks


In procurement and experimental design, the assumption that structurally similar 2-arylbenzofurans are functionally interchangeable is often invalid. As evidenced in Structure-Activity Relationship (SAR) studies, the precise number and regiochemistry of halogen substituents on the 2-phenyl ring critically influence a molecule's physicochemical properties and, by extension, its biological behavior [1]. Even within the subset of dichlorophenyl isomers (e.g., 2,4-, 2,5-, and 3,4-dichloro), differences in electronic distribution and steric bulk lead to measurable divergences in lipophilicity (LogP) and solid-state properties (melting point), which can directly impact solubility, membrane permeability, and the practical handling of the compound during synthesis or formulation . Therefore, substituting the 3,4-dichloro isomer with a cheaper or more readily available analog without rigorous verification risks experimental failure and batch-to-batch variability.

  • Isomer mismatch

    The 3,4-dichloro substitution pattern shifts melting point relative to the 2,5-dichloro isomer, complicating identity verification and purity checks.

  • Lipophilicity shift

    A second chlorine raises LogP compared to the mono-chloro analog, altering solubility and membrane partitioning in biological assays.

2-(3,4-Dichlorophenyl)benzofuran vs. Structural Analogs


Melting Point: 3,4- vs. 2,5-Dichloro Isomer

The 3,4-dichloro isomer (Target) exhibits a distinct melting point of 107 °C . In direct comparison, the closely related 2,5-dichlorophenyl isomer (CAS 65246-46-0) displays a significantly higher melting point of 118 °C . This 11 °C difference in melting point is a quantifiable and verifiable characteristic that can be used to confirm isomeric identity and assess purity.

Melting point
Reported
107°C vs 118°C
Δ 11°C
Isomeric identity checkpoint
Target recrystallized from ethanol; comparator conditions not specified.
Physicochemical Characterization Solid-State Properties Isomeric Purity

Lipophilicity (LogP) Comparison

The target compound, 2-(3,4-dichlorophenyl)benzofuran, has a vendor-reported LogP of approximately 4.9 . This is a significantly higher lipophilicity compared to the mono-chlorinated analog 2-(3-chlorophenyl)benzofuran (CAS 65246-45-9), which has a calculated LogP of 4.75 [1]. The addition of a second chlorine atom in the 4-position increases LogP by roughly 0.15 units.

Lipophilicity
Reported
Δ 0.15 LogP
~4.9 (target) vs 4.75 (mono-Cl analog)
Solubility and permeability profile differ
Values from vendor and computed sources; cross-study comparison.
Lipophilicity Physicochemical Properties Bioavailability Prediction

Commercial Purity Benchmark

The target compound is commercially supplied with a minimum purity specification of 98%, as verified by multiple independent vendors . This 98% purity threshold is a common benchmark for research-grade chemicals and is comparable to the specification for the mono-chloro analog 2-(4-chlorophenyl)benzofuran (also 98%) . While not a unique differentiator, it establishes a clear and verifiable quality expectation for procurement.

Purity specification
Vendor-verified
≥98%
Procurement quality baseline
Comparable to other research-grade benzofurans.
Chemical Purity Quality Control Procurement Specification

Preferred Substituent in Coronary Vasodilator Patent

While direct biological data for the specific compound is limited in the public domain, a broader class-level inference can be drawn from US Patent 3,947,470 (Substituted benzofurans and benzothiophenes), which claims a series of compounds with coronary vasodilator activity [1]. Within this patent, '3,4-dichlorophenyl' is explicitly listed among the 'particularly preferred' substituents for the aryl group on the benzofuran core [1]. This suggests that the 3,4-dichloro substitution pattern was identified as a structure of interest for this pharmacological application.

Patent context
Class-level inference
"Particularly preferred" substituent
Prior art interest in this substitution
US3947470A; qualitative classification, not direct biological data.
Medicinal Chemistry Patent Analysis Coronary Vasodilator

2-(3,4-Dichlorophenyl)benzofuran: Application Scenarios


Medicinal Chemistry: SAR Exploration

This compound serves as an ideal candidate for SAR studies investigating the impact of a 3,4-dichloro substitution pattern on biological activity. Its distinct physicochemical profile (melting point 107 °C, LogP ~4.9) relative to other halogenated analogs (e.g., 2,5-dichloro or 3-chloro) allows researchers to probe the contributions of specific halogen positions and lipophilicity to target binding and cellular efficacy. The compound's identification as a 'particularly preferred' substituent in a coronary vasodilator patent further supports its relevance in medicinal chemistry campaigns .

Synthetic Building Block for Cross-Couplings

2-(3,4-Dichlorophenyl)benzofuran is a valuable aryl halide building block for further functionalization via Suzuki-Miyaura cross-coupling reactions . The presence of chlorine atoms on the phenyl ring provides reactive handles for subsequent derivatization, enabling the synthesis of complex biaryl structures . Its well-defined melting point (107 °C) facilitates straightforward identity confirmation and purity assessment before use in sensitive catalytic reactions.

Quality Control Reference Standard

The compound's precise melting point (107 °C) and commercially available high purity (98%) make it suitable for use as a reference standard in analytical method development. It can serve as a qualitative reference for identifying the 3,4-dichloro isomer in mixtures or as a system suitability standard in HPLC or GC analyses. The clear differentiation in melting point from the 2,5-dichloro isomer (118 °C) provides a simple, quantitative method for orthogonal identity verification.

Model Substrate for Physicochemical Studies

With a documented LogP of ~4.9 , this compound is a suitable model for studying the relationship between halogen substitution and lipophilicity in heteroaromatic systems. It can be employed in investigations of drug-like properties, such as the impact of high lipophilicity on aqueous solubility and in vitro ADME parameters. The 0.15 LogP unit difference compared to its 3-chloro analog provides a quantifiable case study for teaching or research into the additive effects of chlorine atoms on partition coefficients.

Application
Selection Property
Validation Focus
Halogen substitution SAR
3,4-dichloro pattern
Binding & permeability endpoint context
Cross-coupling reactions
Aryl chloride handles
Pre-reaction purity assessment
Analytical reference standard
Distinct melting point
Isomeric identity confirmation
Lipophilicity model studies
High LogP profile
Partition coefficient & solubility context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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